molecular formula C8H7ClN2 B6251567 2-(2-chloro-5-methylpyridin-4-yl)acetonitrile CAS No. 1227562-99-3

2-(2-chloro-5-methylpyridin-4-yl)acetonitrile

Cat. No.: B6251567
CAS No.: 1227562-99-3
M. Wt: 166.6
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Description

2-(2-chloro-5-methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloro group and a methyl group on the pyridine ring, as well as an acetonitrile group attached to the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-5-methylpyridine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the acetonitrile group onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-(2-chloro-5-methylpyridin-4-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylpyridin-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylpyridine: A precursor in the synthesis of 2-(2-chloro-5-methylpyridin-4-yl)acetonitrile.

    2-(2-chloro-5-methylpyridin-4-yl)ethanol: A related compound with an ethanol group instead of an acetonitrile group.

Uniqueness

Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1227562-99-3

Molecular Formula

C8H7ClN2

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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